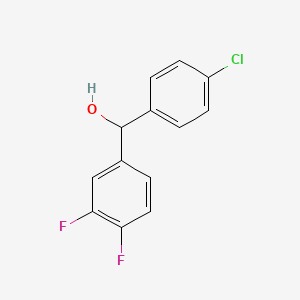

4-Chloro-3',4'-difluorobenzhydrol

Description

Structural and Functional Group Overview in Diaryl Methanol (B129727) Systems

The core structure of 4-Chloro-3',4'-difluorobenzhydrol belongs to the diaryl methanol family, also known as benzhydrols. This structure is characterized by a central methanol carbon atom bonded to two aryl (phenyl) rings. In the case of this compound, one phenyl ring is substituted with a chlorine atom at the fourth position, while the other phenyl ring bears two fluorine atoms at the third and fourth positions.

The key functional groups are the hydroxyl (-OH) group attached to the benzylic carbon and the halogen substituents (Cl and F) on the aromatic rings. The hydroxyl group can participate in a variety of chemical transformations, including oxidation to the corresponding benzophenone (B1666685), esterification, and etherification. The carbon-halogen bonds also offer sites for further functionalization, such as through cross-coupling reactions. naturvardsverket.se

Table 1: Key Structural and Functional Features of this compound

| Feature | Description |

| Core Structure | Diaryl methanol (Benzhydrol) |

| Primary Functional Group | Secondary Alcohol (-OH) |

| Aromatic Ring 1 Substituent | 4-Chloro |

| Aromatic Ring 2 Substituents | 3,4-Difluoro |

| Key Reactive Sites | Hydroxyl group, C-Cl bond, C-F bonds |

Relevance of Halogen Substitution Patterns in Benzhydrol Derivatives for Advanced Chemical Research

The presence of a chlorine atom on one ring and two fluorine atoms on the other in this compound creates a unique electronic asymmetry. Fluorine, being the most electronegative element, strongly withdraws electron density from its substituted ring, affecting its reactivity in electrophilic aromatic substitution and modifying the acidity of the hydroxyl proton. pressbooks.pub The chlorine atom also acts as an electron-withdrawing group, though to a lesser extent than fluorine. savemyexams.com This distinct substitution pattern can be expected to influence the molecule's interaction with biological targets and its utility as an intermediate in the synthesis of more complex molecules. For instance, halogenated benzhydrols are known precursors to a variety of commercially important drugs. cmu.edu

Table 2: Comparison of Halogen Properties

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) |

| Fluorine (F) | 3.98 | 1.47 |

| Chlorine (Cl) | 3.16 | 1.75 |

Current Research Gaps and Opportunities in this compound Chemistry

This lack of information presents a clear opportunity for further research. The synthesis and isolation of this compound would be the first step, followed by a comprehensive spectroscopic characterization.

Hypothetical Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons in distinct regions due to the different substitution patterns on the two rings. A singlet or doublet for the benzylic proton, and a singlet for the hydroxyl proton (which may exchange with D₂O). |

| ¹³C NMR | Unique signals for each carbon atom, with the chemical shifts of the aromatic carbons influenced by the attached halogens. The benzylic carbon signal would also be present. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent aromatic protons. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, around 3200-3600 cm⁻¹), C-O stretch (around 1000-1200 cm⁻¹), and C-H stretches of the aromatic rings. C-Cl and C-F stretching vibrations would also be present in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₃H₈ClF₂O. The isotopic pattern of the molecular ion would show the characteristic M and M+2 peaks in an approximately 3:1 ratio, confirming the presence of a single chlorine atom. |

This data is hypothetical and would need to be confirmed by experimental analysis.

Future research could then explore the reactivity of this compound in various chemical transformations. Of particular interest would be its potential as a precursor for novel agrochemicals or pharmaceuticals, given that halogenated compounds often exhibit enhanced biological activity. nih.gov The unique combination of chloro and difluoro substitutions could lead to compounds with improved efficacy, selectivity, or metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3,4-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMDZKHKLVIGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 ,4 Difluorobenzhydrol and Analogues

Established Precursor Synthesis: Halogenated Benzophenones

The primary route to halogenated benzophenones, such as the 4-chloro-3',4'-difluorobenzophenone (B1302634) required for synthesizing the target compound, is through electrophilic aromatic substitution, most notably the Friedel-Crafts acylation.

Friedel-Crafts Acylation Approaches for Halogenated Benzophenone (B1666685) Formation

Friedel-Crafts acylation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds to an aromatic ring. masterorganicchemistry.comwikipedia.org It involves the reaction of an aromatic compound, in this case, a difluorobenzene, with an acylating agent, such as a substituted benzoyl chloride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acyl group is introduced into the aromatic ring. wikipedia.org The resulting ketone product is generally deactivated towards further substitution, which prevents polyacylation, a common issue in the related Friedel-Crafts alkylation. organic-chemistry.orglibretexts.org

For the synthesis of 4-chloro-3',4'-difluorobenzophenone, the logical retrosynthetic disconnection involves the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with 4-chlorobenzoyl chloride.

The choice of catalyst and reaction conditions is critical for the success of Friedel-Crafts acylation, influencing reaction rate and product yield. A variety of catalyst systems have been explored for the acylation of halogenated benzenes.

Lewis Acid Catalysts:

Aluminum Chloride (AlCl₃): AlCl₃ is the traditional and most commonly used Lewis acid catalyst for Friedel-Crafts reactions. masterorganicchemistry.comwikipedia.org It is highly effective but is typically required in stoichiometric amounts or more because it forms a stable complex with the resulting ketone product, which must be hydrolyzed during workup. wikipedia.org For instance, the synthesis of 4-chloro-4'-methoxybenzophenone, a related compound, is achieved by reacting anisole (B1667542) and p-chlorobenzoyl chloride using AlCl₃ in a chlorobenzene (B131634) solvent at temperatures between 35°C and 45°C. google.com

Other Metal Halides: Ferric chloride (FeCl₃) and antimony pentahalide (SbCl₅) are also effective Lewis acid catalysts for this transformation. masterorganicchemistry.comgoogleapis.com

Triflate Catalysts: Metal triflates, such as bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃), hafnium (IV) triflate (Hf(OTf)₄), and rare earth triflates (RE(OTf)₃), have emerged as highly efficient and often recyclable catalysts for Friedel-Crafts acylations, including those involving deactivated benzenes like fluorobenzene (B45895). researchgate.net

Brønsted Acid Catalysts:

Fluoroalkanesulfonic Acids: Acids like trifluoromethanesulfonic acid (TfOH) can catalyze Friedel-Crafts acylations, sometimes in conjunction with metal triflates, creating a synergistic effect that enhances catalytic activity. google.comepa.gov

Reaction Conditions: Reaction conditions are tailored to the specific substrates and catalyst system. Temperatures for AlCl₃-catalyzed reactions can range from 10°C to 82°C. google.com Solvent-free conditions have also been developed; for example, the acylation of fluorobenzene with benzoyl chloride using a combination of La(OTf)₃ and TfOH proceeds at 140°C. epa.gov The use of excess aromatic substrate can serve as the solvent, and any unreacted material can often be recovered by distillation. google.com

| Catalyst System | Substrates | Conditions | Yield/Selectivity | Reference |

| AlCl₃ | 1,3-Difluorobenzene (B1663923), Acetylating agent | 10-82°C, Excess 1,3-difluorobenzene as solvent | Not specified | google.com |

| AlCl₃ | Methyl-phenoxide, p-Chlorobenzoyl chloride | 35-45°C, Chlorobenzene solvent | 94.5% (of 4-chloro-4'-hydroxybenzophenone (B194592) after demethylation) | google.com |

| La(OTf)₃ / TfOH | Fluorobenzene, Benzoyl chloride | 140°C, Solvent-free | 87% Yield, 99% p-selectivity | epa.gov |

| Bi(OTf)₃ | Activated/Deactivated Benzenes | Catalytic amount | High yields | researchgate.net |

Controlling the position of the incoming acyl group (regioselectivity) is a significant challenge in the synthesis of unsymmetrically substituted benzophenones. The directing effects of the substituents on the aromatic ring play a crucial role. In the case of synthesizing 4-chloro-3',4'-difluorobenzophenone from 1,2-difluorobenzene, the fluorine atoms are ortho, meta-directing and deactivating. The chlorine on the 4-chlorobenzoyl chloride is also ortho, para-directing and deactivating.

The acylation of 1,2-difluorobenzene with 4-chlorobenzoyl chloride is expected to yield a mixture of isomers. The incoming electrophile will preferentially add to the positions least deactivated by the fluorine atoms. Steric hindrance from the adjacent fluorine also influences the substitution pattern. For halogenated benzenes, acylation typically favors the para-isomer due to steric hindrance at the ortho position. chadsprep.com For example, the acylation of fluorobenzene with benzoyl chloride using a lanthanide triflate catalyst can achieve up to 99% selectivity for the para-product, 4-fluorobenzophenone. epa.gov However, in other systems, isomer mixtures are common. The synthesis of difluorodiphenylmethane, a benzophenone precursor, from fluorobenzene results in a mixture of approximately 77% of the desired 4,4'-isomer and 23% of the 2,4'-isomer, highlighting the challenge of achieving complete regioselectivity. google.com

Alternative Routes to Halogenated Benzophenone Frameworks (e.g., Carbonylation, Oxidation)

While Friedel-Crafts acylation is the most direct method, other strategies exist for constructing the benzophenone core.

Oxidation of Diphenylmethanes: A prominent alternative route involves the oxidation of a corresponding diphenylmethane (B89790). googleapis.com For instance, 4,4'-difluorobenzophenone (B49673) can be synthesized by first preparing 4,4'-difluorodiphenylmethane and then oxidizing it. googleapis.com A specific patented process describes the reaction of fluorobenzene with formaldehyde, catalyzed by an organic sulfonic acid, to produce difluorodiphenylmethane, which is subsequently oxidized to 4,4'-difluorobenzophenone using nitric acid. google.com This two-step approach can sometimes offer advantages in terms of starting materials or isomer control.

Carbonylation Reactions: Carbonylation methods, such as the Gattermann-Koch reaction, can introduce a carbonyl group onto an aromatic ring. This reaction uses carbon monoxide and hydrogen chloride under high pressure with a catalyst mixture of aluminum chloride and cuprous chloride to formylate benzene (B151609), producing benzaldehyde. wikipedia.org While this specific reaction produces an aldehyde, related carbonylation technologies can be adapted for ketone synthesis, although they are less common for diaryl ketones like benzophenones.

Iron-Mediated Routes: More novel, multi-step synthetic pathways have been developed for accessing sterically congested or unsymmetrically substituted benzophenones. One such route utilizes iron-mediated reactions, starting with an η⁶-arene-η⁵-cyclopentadienyl iron complex. This method involves the formation of diaryl ether complexes, followed by an intramolecular Friedel-Crafts acylation to form a xanthone (B1684191) complex, which is then opened to yield the desired substituted benzophenone complex. nih.gov

Reduction Strategies for Benzophenone to Benzhydrol Conversion

The final step in the synthesis of 4-Chloro-3',4'-difluorobenzhydrol is the reduction of the ketone carbonyl group of the 4-chloro-3',4'-difluorobenzophenone precursor.

Catalytic Hydrogenation Methods and Catalyst Selection

Catalytic hydrogenation is a widely used, clean, and efficient method for the selective reduction of ketones to secondary alcohols. researchgate.net The reaction involves treating the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

A variety of catalysts are effective for the hydrogenation of benzophenones to benzhydrols. epa.gov The choice of catalyst and support can influence the reaction's efficiency and selectivity, particularly in preventing over-reduction to the diphenylmethane byproduct. researchgate.net

Commonly Used Catalysts:

Palladium (Pd): Palladium on activated carbon (Pd/C) is a highly effective and common catalyst. researchgate.netepa.gov Other supports like barium sulfate (B86663) (Pd/BaSO₄) and calcium carbonate (Pd/CaCO₃) are also used. epa.gov The choice of support can direct the selectivity of the reaction. researchgate.net

Platinum (Pt): Platinum on carbon (Pt/C) or platinum oxide (PtO₂, Adams' catalyst) are powerful hydrogenation catalysts. youtube.comepa.gov

Raney Nickel (Raney Ni): This catalyst, a fine-grained solid composed mostly of nickel, is also effective for benzophenone reduction. epa.gov

Ruthenium (Ru): Homogeneous catalysts, such as specific ruthenium(II) complexes, can effectively catalyze the transfer hydrogenation of ketones using a hydrogen donor like 2-propanol, avoiding the need for high-pressure H₂ gas. researchgate.net

For halogenated substrates like 4-chloro-3',4'-difluorobenzophenone, a key consideration is preventing hydrodehalogenation (cleavage of the carbon-halogen bond), which can occur as a side reaction. youtube.com Careful selection of the catalyst, support, and reaction conditions is necessary to achieve selective reduction of the ketone group while preserving the halogen substituents. Studies have shown that it is possible to selectively hydrogenate other functional groups in the presence of aryl halides with the appropriate catalyst system. youtube.com

| Catalyst | Support/System | Hydrogen Source | Solvent | Key Features | Reference |

| Raney Nickel | - | H₂ (gas) | 2-Propanol | Effective for selective hydrogenation to benzhydrol. | epa.gov |

| Palladium | Activated Carbon, Carbon Nanotubes | H₂ (gas) | Isopropanol | Support can direct selectivity towards benzhydrol or diphenylmethane. | researchgate.net |

| Platinum | Carbon | H₂ (gas) | Various | Powerful hydrogenation catalyst. | epa.gov |

| Ruthenium(II) Complex | Homogeneous | 2-Propanol | Not specified | Efficient for transfer hydrogenation. | researchgate.net |

| Palladium | BaSO₄, CaCO₃ | H₂ (gas) | Various | Common heterogeneous catalysts. | epa.gov |

Metal Hydride Reductions and Stereochemical Control

The reduction of benzophenones to benzhydrols is a fundamental transformation in organic synthesis, commonly achieved using metal hydride reagents. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.

The mechanism for the reduction of a ketone like 4-chloro-3',4'-difluorobenzophenone with a metal hydride, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds via the transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. dalalinstitute.com Subsequent protonation of this intermediate during workup yields the final secondary alcohol, this compound. uop.edu.pk

The reactivity of the benzophenone substrate is influenced by the electronic nature of its substituents. For 4-chloro-3',4'-difluorobenzophenone, the halogen atoms (chlorine and fluorine) are electron-withdrawing groups. This property increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride reagent compared to unsubstituted benzophenone.

Studies on substituted benzophenones have shown that the reaction mechanism can vary depending on the specific metal hydride used. For instance, reductions with reagents like borane (B79455) (BH₃) and lithium aluminum hydride (LiAlH₄) are believed to proceed through a polar mechanism. iaea.orgosti.gov In contrast, reductions with diisobutylaluminum hydride (DIBAL-H) may involve a rate-determining electron transfer step from the hydride reagent to the ketone. iaea.orgosti.gov

Stereochemical control in these reductions is generally not a factor unless a chiral center is already present in the molecule or a chiral hydride reagent is used. Since 4-chloro-3',4'-difluorobenzophenone is prochiral, its reduction with achiral metal hydrides like NaBH₄ or LiAlH₄ results in a racemic mixture of the (R)- and (S)-enantiomers of this compound.

Table 1: Common Metal Hydride Reagents for Benzophenone Reduction

| Reagent | Formula | Typical Solvent | Reactivity Profile |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Alcohols (e.g., Methanol (B129727), Ethanol) | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Ethers (e.g., Diethyl ether, THF) | Powerful, non-selective, reduces most carbonyl functional groups. |

| Borane | BH₃ | Tetrahydrofuran (B95107) (THF) | Reacts via a polar mechanism. |

| Diisobutylaluminum Hydride | DIBAL-H | Hexane, Toluene | Can react via an electron-transfer mechanism. |

Photoreduction Pathways and Efficiency

Photoreduction is an alternative method for converting benzophenones to benzhydrols, proceeding through a free-radical mechanism upon exposure to light, typically UV radiation. hilarispublisher.com The fundamental process involves the photoexcitation of the benzophenone molecule.

The mechanism begins with the absorption of a photon by 4-chloro-3',4'-difluorobenzophenone, which promotes an electron from a non-bonding (n) orbital on the carbonyl oxygen to an antibonding (π*) orbital of the carbonyl group. This initially forms a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁). youtube.com This triplet diradical is the key reactive species.

The excited triplet benzophenone then abstracts a hydrogen atom from a suitable hydrogen-donor solvent, such as isopropyl alcohol, to form a ketyl radical. hilarispublisher.comresearchgate.net Two of these ketyl radicals can then dimerize to form a pinacol, or in the presence of a good hydrogen source, can be further reduced to the corresponding benzhydrol.

The efficiency of photoreduction is highly dependent on the substituents present on the aromatic rings. nih.gov Electron-withdrawing groups, like the chloro and fluoro substituents in this compound, can influence the energy of the n-π* transition and the stability of the resulting ketyl radical, thereby affecting the quantum yield of the reaction. nih.gov The rate of the reaction is often determined by the stability of the aromatic ketyl radicals formed during the process. nih.gov

Novel Synthetic Routes for Direct Formation or Modified Benzhydrols

Strategies for Direct Introduction of Chlorophenyl and Difluorophenyl Moieties

The most direct methods for assembling the this compound scaffold involve the formation of the central carbon-carbon bonds connecting the two distinct aryl rings to the carbinol carbon. This is typically achieved through either a Grignard reaction or a Friedel-Crafts acylation followed by reduction.

Grignard Reaction: This approach involves the reaction of a Grignard reagent, an organomagnesium halide, with a carbonyl compound. For the synthesis of this compound, two primary pathways are feasible:

Reacting 4-chlorophenylmagnesium bromide with 3,4-difluorobenzaldehyde (B20872).

Reacting (3,4-difluorophenyl)magnesium bromide with 4-chlorobenzaldehyde. youtube.com

The Grignard reagent is typically prepared from the corresponding aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-bromo-3,4-difluorobenzene) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). google.comgoogle.com The subsequent addition of the aldehyde to the Grignard reagent, followed by an acidic workup, yields the target benzhydrol.

Friedel-Crafts Acylation: This powerful method is used to synthesize the precursor ketone, 4-chloro-3',4'-difluorobenzophenone, which is then reduced as described in section 2.2.2. The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). scribd.comgoogleapis.com The synthesis of the unsymmetrical ketone can be achieved by:

Reacting chlorobenzene with 3,4-difluorobenzoyl chloride.

Reacting 1,2-difluorobenzene with 4-chlorobenzoyl chloride.

The choice of reactants is crucial to avoid mixtures of products. The Friedel-Crafts acylation is a cornerstone reaction for producing a wide variety of substituted benzophenones. researchgate.netgoogleapis.com

Sequential Functionalization Approaches for Halo-difluoro-benzhydrol Scaffolds

Sequential functionalization offers a versatile strategy for synthesizing complex molecules like this compound by modifying a simpler, pre-existing scaffold. This approach allows for the introduction of the required halogen substituents in a stepwise manner.

A hypothetical route could begin with a simpler benzhydrol or benzophenone molecule. For instance, one could start with 4-chlorobenzhydrol (B192747) and then introduce the two fluorine atoms onto the unsubstituted phenyl ring through electrophilic fluorination reactions. However, controlling the regioselectivity of such reactions can be challenging.

A more controlled approach might involve building the molecule with functional groups that can be later converted to the desired halogens. For example, a synthetic route could be designed to produce a benzhydrol with amino or nitro groups at the desired positions, which can then be transformed into fluoro or chloro groups via Sandmeyer-type reactions or Balz-Schiemann reactions.

Recent advances in C-H functionalization offer promising, more direct avenues for modifying scaffolds. nih.gov These reactions allow for the selective activation and transformation of carbon-hydrogen bonds, potentially enabling the direct introduction of halogen atoms onto the aromatic rings of a benzhydrol core structure, although specific applications to this particular scaffold are not widely documented.

Stereoselective Synthesis of this compound

The reduction of the prochiral ketone, 4-chloro-3',4'-difluorobenzophenone, with standard hydride reagents yields a racemic mixture of the two enantiomers of the corresponding alcohol. For applications where a single enantiomer is required, stereoselective synthesis methods must be employed.

Chiral Catalyst-Mediated Asymmetric Reductions

Asymmetric reduction is a powerful strategy to produce enantiomerically enriched or pure alcohols from prochiral ketones. This is typically achieved by using a chiral catalyst that creates a chiral environment around the reacting ketone, favoring the formation of one enantiomer over the other.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a well-established method for the highly enantioselective reduction of ketones. wikipedia.org The reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide). organic-chemistry.orgnrochemistry.com The mechanism involves the coordination of the ketone and the borane to the chiral catalyst, forming a rigid, six-membered transition state. nrochemistry.com The steric environment of the catalyst directs the hydride transfer from the borane to one specific face of the ketone, leading to the preferential formation of one enantiomer. nih.gov The predictability and high enantiomeric excess (ee) achievable make the CBS reduction a valuable tool for synthesizing chiral benzhydrols. alfa-chemistry.com

Noyori Asymmetric Hydrogenation: Another prominent method is the Noyori asymmetric hydrogenation, which utilizes a ruthenium (II) catalyst complexed with a chiral diphosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. nrochemistry.comyoutube.com This catalytic system facilitates the hydrogenation of ketones with high enantioselectivity. organic-chemistry.org The mechanism is understood to involve a "metal-ligand cooperative" effect where both the metal center and the ligand participate in the hydrogen transfer process. rsc.org The catalyst can be used in very low loadings and is effective for a wide range of ketones, including substituted benzophenones. mdpi.com

Table 2: Key Asymmetric Reduction Methods for Ketones

| Method | Catalyst System | Reducing Agent | Key Feature |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Highly predictable stereochemical outcome based on catalyst stereochemistry. |

| Noyori Asymmetric Hydrogenation | Ru(II)-Chiral Diphosphine/Diamine Complex | Hydrogen Gas (H₂) or H-donor (e.g., isopropanol) | High catalytic efficiency and turnover numbers; operates via metal-ligand bifunctional catalysis. |

Diastereoselective Approaches via Chiral Auxiliaries

The synthesis of specific stereoisomers of chiral alcohols like this compound can be achieved with a high degree of control using chiral auxiliaries. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of one or more reactions. researchgate.net After serving its purpose, the auxiliary is removed and can ideally be recovered for reuse. researchgate.net

For the synthesis of a specific diastereomer of this compound, a prochiral ketone, 4-Chloro-3',4'-difluorobenzophenone, would be the logical starting point. The general strategy involves the following steps:

Attachment of Auxiliary: The prochiral ketone is covalently bonded to a chiral auxiliary. This creates a new molecule where the two faces of the carbonyl group are no longer enantiotopic but diastereotopic.

Diastereoselective Reaction: A standard, non-chiral reducing agent is then used to reduce the ketone. Due to steric hindrance or electronic effects imposed by the chiral auxiliary, the reducing agent will preferentially attack one of the diastereotopic faces of the carbonyl, leading to the formation of one diastereomer of the alcohol in excess. For instance, the reduction of γ-keto esters has been achieved with high diastereomeric excess using a chiral podand auxiliary. rsc.org

Cleavage of Auxiliary: The final step is the removal of the chiral auxiliary from the desired alcohol product, yielding the enantiomerically enriched this compound.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the literature, the principle is well-established. Auxiliaries derived from readily available natural sources like amino acids or terpenes are often employed. nih.govresearchgate.net For example, Evans oxazolidinones and camphor-derived auxiliaries have proven effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions, which can subsequently lead to chiral alcohols. researchgate.netresearchgate.net A similar approach, the diastereoselective reduction of N-tert-butanesulfinylketimines, demonstrates how a chiral auxiliary attached to the nitrogen atom can effectively control the stereochemical outcome of a reduction at a nearby carbonyl group. monash.edu This established methodology provides a clear framework for the potential diastereoselective synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and economically viable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wiley-vch.de

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or replacement of volatile and toxic organic solvents. wikipedia.org The synthesis of this compound, whether through a Grignard reaction or ketone reduction, can be made significantly greener by judicious solvent choice or elimination.

Benign Solvent Alternatives: For Grignard-based syntheses, which traditionally use anhydrous ethers like diethyl ether or tetrahydrofuran (THF), greener alternatives are available. nih.govrsc.org 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable biomass resources like corn cobs, has emerged as a superior alternative to THF for Grignard reactions. rsc.org For reduction reactions, catalytic hydrogenation can often be performed in relatively benign solvents such as methanol or ethanol. nih.gov In some cases, water can be used as a reaction medium, which is an ideal green solvent. youtube.com

Solvent-Free and Solvent-Reduced Conditions: Modern techniques can dramatically reduce or eliminate the need for solvents. Mechanochemistry, specifically ball-milling, can be used to prepare Grignard reagents in the presence of only a catalytic amount of solvent—about one-tenth of what is conventionally used. mmu.ac.uk This method not only reduces hazardous waste but can also simplify the process by being less sensitive to moisture. mmu.ac.uk Additionally, solvent-free reactions, sometimes accelerated by microwave irradiation or ultrasound, represent a powerful green chemistry strategy by eliminating solvent waste entirely. youtube.comyoutube.com

| Solvent System | Synthetic Route | Green Advantage | Consideration |

|---|---|---|---|

| ecoTraditional Ethers (e.g., Diethyl ether, THF) | Grignard Reaction | warningNone (Volatile, Flammable, Peroxide-forming) | Requires strictly anhydrous conditions. |

| spa2-Methyltetrahydrofuran (2-MeTHF) | Grignard Reaction | Derived from renewable biomass; higher boiling point and less water-soluble than THF. rsc.org | Still an organic solvent requiring recovery. |

| spaAqueous Systems | Ketone Reduction (e.g., with NaBH₄ or catalytic) | Environmentally benign, non-flammable, inexpensive. nih.gov | Substrate solubility can be a challenge. |

| spaSolvent-Free (Ball-Milling) | Grignard Reagent Preparation | Drastically reduces solvent waste, potentially safer and simpler. mmu.ac.uk | Requires specialized equipment. |

Catalyst Reuse and Recyclability in Synthetic Processes

Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry, as it reduces waste and often allows for milder reaction conditions. langholmandcanonbieschools.dumgal.sch.uk The development of recyclable catalysts is particularly advantageous.

Furthermore, innovative approaches involve anchoring catalysts to polymer supports. For example, a catalyst supported on polyisobutylene (B167198) (PIB) has been shown to be highly effective and recyclable for at least 10 cycles when used in poly(α-olefin) solvents. rsc.org The catalyst and solvent phase can be easily separated from the product and reused, drastically reducing solvent and catalyst waste. rsc.org

Atom Economy and Waste Minimization Strategies

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A reaction with high atom economy is inherently less wasteful. langholmandcanonbieschools.dumgal.sch.uk

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Analyzing potential synthetic routes to this compound highlights the importance of this principle.

Route A: Reduction of 4-Chloro-3',4'-difluorobenzophenone.

A1: Catalytic Hydrogenation: C₁₃H₇F₂ClO + H₂ → C₁₃H₉F₂ClO. This reaction is an addition reaction and is exceptionally atom-economical, as all atoms from the reactants are incorporated into the final product. The atom economy is 100%.

A2: Sodium Borohydride Reduction: 4 C₁₃H₇F₂ClO + NaBH₄ + 4 H₂O → 4 C₁₃H₉F₂ClO + NaB(OH)₄. This common laboratory method is less atom-economical because the sodium borohydride and water generate a significant amount of inorganic byproduct (sodium borate). youtube.comyoutube.com

Route B: Grignard Addition.

This route involves the reaction of 3,4-difluorobenzaldehyde with a Grignard reagent formed from 4-chlorobromobenzene and magnesium: C₇H₄F₂O + C₆H₄BrClMg → C₁₃H₉F₂ClO + MgBrCl (after workup). This is also an addition reaction with a theoretically high atom economy for the main C-C bond formation step. libretexts.orgmasterorganicchemistry.com

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| A1: Catalytic Hydrogenation | C₁₃H₇F₂ClO + H₂ | C₁₃H₉F₂ClO | None | 100% |

| A2: NaBH₄ Reduction | 4 C₁₃H₇F₂ClO + NaBH₄ + 4 H₂O | 4 C₁₃H₉F₂ClO | NaB(OH)₄ | ~89%* |

| B: Grignard Addition | C₇H₄F₂O + C₆H₄BrClMg | C₁₃H₉F₂ClO | MgBrCl | ~73%** |

*Calculation based on the stoichiometric equation, considering the borate (B1201080) salt as waste. The actual value can vary based on workup procedure.

**Calculation based on reactants C₇H₄F₂O and C₆H₄BrCl + Mg, with MgBrCl as the waste product.

As shown in the table, catalytic hydrogenation is the most atom-economical route, generating no waste in the ideal reaction. Both the Grignard and sodium borohydride routes are inherently more wasteful due to the formation of inorganic salt byproducts that must be separated and disposed of. scranton.edu Therefore, from a waste minimization perspective, a process based on the catalytic hydrogenation of 4-Chloro-3',4'-difluorobenzophenone is the superior strategy.

Reaction Mechanisms and Mechanistic Investigations of 4 Chloro 3 ,4 Difluorobenzhydrol Chemistry

Elucidation of Reaction Pathways in Halogenated Benzophenone (B1666685) Formation

The formation of the benzophenone precursor is achieved through a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. sigmaaldrich.comsavemyexams.com

Detailed Mechanisms of Friedel-Crafts Acylation with Halogenated Aromatics

The Friedel-Crafts acylation reaction commences with the activation of the acyl halide by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.comnumberanalytics.com The Lewis acid coordinates to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond to form a highly electrophilic acylium ion. sigmaaldrich.combyjus.com This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can be problematic in Friedel-Crafts alkylations. byjus.comlibretexts.org

The general steps are as follows:

Formation of the Acylium Ion: The acyl chloride reacts with the Lewis acid catalyst (e.g., AlCl₃) to generate an acylium ion. numberanalytics.comyoutube.com

Electrophilic Attack: The electron-rich aromatic ring (chlorobenzene) attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex. numberanalytics.combyjus.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. masterorganicchemistry.combyjus.com The AlCl₃ catalyst is also regenerated in this step. byjus.com

In the specific case of synthesizing 4-chloro-3',4'-difluorobenzophenone (B1302634), 3,4-difluorobenzoyl chloride is treated with chlorobenzene (B131634) in the presence of AlCl₃. The chlorine substituent on chlorobenzene is an ortho-, para-director, meaning it directs the incoming acyl group to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product, 4-chloro-3',4'-difluorobenzophenone, is generally favored.

Understanding Side Reactions and By-product Formation

Several factors can lead to side reactions and the formation of by-products in Friedel-Crafts acylation.

Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue. The acyl group introduced is deactivating, making the product ketone less reactive than the starting material and thus less susceptible to further acylation. libretexts.orglibretexts.org

Substrate Reactivity: Aromatic compounds that are significantly less reactive than mono-halobenzenes may not undergo Friedel-Crafts acylation. byjus.com Strongly deactivated rings, such as those with nitro groups, are generally unreactive. quora.com

Catalyst Stoichiometry: More than a stoichiometric amount of the Lewis acid catalyst is often required because both the starting acyl chloride and the product ketone can form complexes with it.

Isomer Formation: While the para product is typically major, some ortho isomer may also be formed. The exact ratio can depend on reaction conditions such as temperature and solvent.

| Factor | Potential Side Reaction/By-product | Reason |

| Catalyst Activity | Incomplete reaction | Insufficient activation of the acyl halide. |

| Substrate Deactivation | No reaction | The aromatic ring is too electron-poor to attack the acylium ion. quora.com |

| Reaction Conditions | Formation of ortho-isomer | Sub-optimal temperature or solvent can affect regioselectivity. |

| Polyacylation | Di-acylated product | Although less common, it can occur under forcing conditions. sigmaaldrich.com |

Mechanism of Benzhydrol Reduction: Hydride Transfer and Protonation Pathways

The reduction of the carbonyl group in 4-chloro-3',4'-difluorobenzophenone to a hydroxyl group to form the final benzhydrol product is typically achieved using a hydride-donating reducing agent like sodium borohydride (B1222165) (NaBH₄). vedantu.compitt.edu

The general mechanism for the reduction of a ketone with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. vedantu.comchegg.com This is followed by protonation of the resulting alkoxide.

Hydride Attack: The borohydride ion (BH₄⁻) from NaBH₄ acts as a source of hydride. vedantu.com The hydride ion attacks the partially positive carbonyl carbon of the benzophenone. vedantu.comchegg.com This breaks the carbon-oxygen pi bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. vedantu.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent, such as methanol (B129727) or water, which is typically used in the reaction, to yield the final alcohol product, 4-Chloro-3',4'-difluorobenzhydrol. chegg.comsciencing.com

It is important to note that one mole of sodium borohydride can, in theory, reduce four moles of the ketone. chegg.com

Inner-Sphere vs. Outer-Sphere Mechanisms in Catalytic Reductions

While the reduction with sodium borohydride is a direct hydride transfer, catalytic transfer hydrogenation offers alternative mechanistic pathways. These are often categorized as inner-sphere or outer-sphere mechanisms.

Inner-Sphere Mechanism: In this mechanism, the substrate (the ketone) coordinates directly to the metal center of the catalyst before the hydride transfer occurs. researchgate.net This often involves the displacement of a ligand from the catalyst.

Outer-Sphere Mechanism: In an outer-sphere mechanism, the electron (or hydride) transfer occurs between the catalyst and the substrate without direct coordination. wikipedia.orgdavuniversity.org The reactants remain in their separate coordination spheres. Theoretical studies on iron(II) catalyzed ketone reductions suggest that the catalytic cycle can proceed through an outer-sphere mechanism for the transfer of the proton and hydride. acs.org

The specific mechanism depends on the catalyst system, including the metal, ligands, and reaction conditions.

Role of Lewis Acids and Brønsted Acids in Benzhydrol Formation

Lewis Acids: In some reduction systems, Lewis acids can play a catalytic role. For example, strong boron Lewis acids like B(C₆F₅)₃ can activate Si-H bonds in silanes, which then act as the reductant for ketones. rsc.org The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to hydride attack. youtube.com

Brønsted Acids: Brønsted acids can also catalyze the reduction of benzhydrols, for instance, in azidation reactions where a catalytic amount of an acid like HBF₄·OEt₂ is used. researchgate.net In the context of the reduction itself, the protic solvent (a Brønsted acid) is essential for the final protonation step to form the alcohol. chegg.com

Influence of Halogen Substituents on Reaction Kinetics and Selectivity

The presence of halogen substituents on both aromatic rings significantly influences the kinetics and selectivity of both the Friedel-Crafts acylation and the subsequent reduction.

Friedel-Crafts Acylation:

Kinetics: Halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect. This slows down the rate of the Friedel-Crafts acylation compared to unsubstituted benzene (B151609). quora.com However, their resonance effect, where a lone pair of electrons can be donated to the ring, is what makes them ortho-, para-directing. savemyexams.com

Selectivity: The directing effect of the chlorine atom on the chlorobenzene ring primarily dictates the position of acylation, leading to the para-substituted product as the major isomer. The fluorine atoms on the benzoyl chloride also influence the reactivity of the acylium ion.

Benzophenone Reduction:

Kinetics: The electron-withdrawing nature of the halogen substituents (one chlorine and two fluorine atoms) increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the hydride reagent, potentially increasing the rate of reduction compared to unsubstituted benzophenone. Studies on the hydrogenation of substituted benzophenones have shown that the reaction proceeds well regardless of the electronic nature of the substituents. cmu.edu Kinetic studies on the degradation of benzophenone-4 have shown that the reaction follows first-order kinetics. nih.gov

Selectivity: In the reduction of 4-chloro-3',4'-difluorobenzophenone, the primary selectivity concern is the reduction of the ketone to the alcohol without affecting the halogen substituents. Hydride reagents like sodium borohydride are generally selective for carbonyl groups and will not reduce the aryl halides under typical conditions.

| Reaction Step | Substituent | Effect on Kinetics | Effect on Selectivity |

| Friedel-Crafts Acylation | -Cl on Chlorobenzene | Deactivating (slower rate) | Ortho-, Para-directing |

| Friedel-Crafts Acylation | -F on Benzoyl Chloride | Influences acylium ion reactivity | - |

| Ketone Reduction | -Cl, -F on Benzophenone | Activating (faster rate) | High selectivity for carbonyl reduction |

Electronic Effects of Chlorine and Fluorine on Reactivity

The presence of one chlorine and two fluorine atoms on the phenyl rings of this compound exerts profound electronic effects that modulate its reactivity, particularly in reactions involving the formation of a carbocation intermediate at the benzylic position. These effects are a combination of induction and resonance.

Inductive and Mesomeric Effects:

Fluorine: As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect (-I). quora.combritannica.com In the 3',4'-difluorophenyl ring, both fluorine atoms pull electron density away from the aromatic ring and, consequently, from the benzylic carbon. The 4'-fluoro substituent also has a positive mesomeric (resonance, +M) effect, where its lone pairs can donate electron density to the ring; however, for fluorine, the -I effect strongly dominates the +M effect. nih.gov The 3'-fluoro substituent exerts only a -I effect.

Chlorine: The chlorine atom at the 4-position of the other phenyl ring also exhibits both a -I and a +M effect. While less electronegative than fluorine, chlorine still deactivates the ring through induction. britannica.com Its +M effect, involving lone-pair donation, is slightly more significant than that of fluorine but is generally outweighed by its inductive pull.

Impact on Reactivity: In reactions proceeding through a carbocation intermediate, such as an SN1-type methanolysis, the rate-determining step is the formation of the benzhydryl cation. rsc.org The electron-withdrawing nature of the halogen substituents significantly destabilizes this positively charged intermediate. rsc.orgyoutube.com The combined -I effects of the two fluorine atoms and the chlorine atom make the benzylic carbon more electron-deficient, thus increasing the activation energy required for carbocation formation and slowing the reaction rate. rsc.orgnih.gov

Studies on the methanolysis of substituted benzhydrols show a clear correlation between the reaction rate and Hammett σ+ parameters, which quantify the electronic effect of substituents on a reaction center that develops a positive charge. rsc.org Electron-withdrawing groups result in slower reaction rates due to the destabilization of the transition state leading to the carbocation. rsc.org

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Dominant Effect | Impact on Carbocation Stability |

|---|---|---|---|---|---|

| 4-Chloro | Ring 1, para | Strong | Weak | Inductive (-I) | Destabilizing |

| 4'-Fluoro | Ring 2, para | Very Strong | Very Weak | Inductive (-I) | Strongly Destabilizing |

| 3'-Fluoro | Ring 2, meta | Very Strong | None | Inductive (-I) | Strongly Destabilizing |

Steric Hindrance and Conformational Effects in Reaction Intermediates

Beyond electronic influences, the three-dimensional structure of reaction intermediates plays a crucial role. Steric hindrance and conformational preferences can dictate reaction feasibility and selectivity.

Conformational Effects: The most significant structural effects relate to the conformation of the benzhydryl cation intermediate. The two phenyl rings in a benzhydryl system are not coplanar and can rotate relative to each other. The stability of the carbocation is maximized when the p-orbital of the positively charged carbon can effectively overlap with the π-systems of both aromatic rings.

The introduction of substituents, particularly fluorine, can alter the preferred conformation. mdpi.com Computational and spectroscopic studies on related fluorinated diaryl systems show that fluorine substitution can lead to significant changes in the torsional or dihedral angles between the rings. mdpi.comnih.gov These changes are driven by a complex interplay of electrostatic repulsions (e.g., between the electron-rich fluorine atoms) and the electronic demands of the system. nih.gov An altered conformation may reduce the π-orbital overlap, further destabilizing the carbocation and impacting the reaction rate. The precise conformational preferences of the 4-Chloro-3',4'-difluorobenzhydryl cation would require specific computational modeling or advanced spectroscopic analysis for definitive characterization. chemrxiv.org

| Effect | Description | Relevance to this compound |

|---|---|---|

| Steric Hindrance | Repulsive forces that obstruct reagent access to the reaction center. youtube.com | Minimal direct effect from para and meta substituents on the benzylic carbon for small reagents. libretexts.org |

| Conformational Freedom | Rotation of the two phenyl rings around the bonds to the central benzylic carbon. | Affects the degree of charge delocalization into the phenyl rings. |

| Substituent-Induced Conformational Bias | Fluorine and chlorine substituents can alter the preferred dihedral angles between the rings due to electrostatic and steric interactions. mdpi.comnih.gov | Likely leads to a preferred, non-planar conformation that balances carbocation stabilization with substituent interactions. |

Advanced Spectroscopic and Chromatographic Characterization in Research on 4 Chloro 3 ,4 Difluorobenzhydrol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For 4-Chloro-3',4'-difluorobenzhydrol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework.

¹H, ¹³C, and ¹⁹F NMR for Core Structure and Substituent Analysis

Detailed experimental NMR data for this compound is not extensively available in public literature. However, based on established principles and data from analogous structures, a theoretical analysis can predict the expected spectral features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the single methine proton. The protons on the 4-chlorophenyl ring would likely appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3,4-difluorophenyl ring would exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The benzylic proton (the CH-OH group) would appear as a singlet or a doublet, potentially coupled to the adjacent hydroxyl proton, and its chemical shift would be a key indicator of the electronic environment.

¹³C NMR: The carbon NMR spectrum would reveal all 13 carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the characteristic alcohol region (typically 70-80 ppm). The aromatic region would display distinct signals for each carbon, with their chemical shifts influenced by the attached halogen substituents. Carbons bonded directly to fluorine would show large one-bond C-F coupling constants.

¹⁹F NMR: As fluorine-19 is an NMR-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. The spectrum for this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring. These signals would likely appear as doublets of doublets due to coupling to each other and to the adjacent aromatic protons.

Predicted ¹H and ¹³C NMR Chemical Shifts *

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Benzylic CH-OH | ~5.8 | ~75 |

| Aromatic C-H | 7.0 - 7.5 | 115 - 145 |

| Aromatic C-Cl | N/A | ~133 |

| Aromatic C-F | N/A | ~150 (with C-F coupling) |

| Aromatic C-C | N/A | 125 - 140 |

*Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the different parts of the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign which protons are adjacent to each other within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, even if they are not directly bonded. This can provide information about the preferred conformation and stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aromatic rings would appear around 3000-3100 cm⁻¹. The C-O stretch of the alcohol would be visible in the 1000-1200 cm⁻¹ region. Vibrations corresponding to the C-Cl and C-F bonds would be found in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings, which can be weak in the IR spectrum.

Key Expected Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | IR | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| C=C Aromatic Stretch | IR, Raman | 1450 - 1600 |

| C-O Stretch (Alcohol) | IR | 1000 - 1200 |

| C-F Stretch | IR | 1100 - 1300 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is invaluable for confirming the molecular weight and deducing structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₃H₉ClF₂O by matching the experimentally measured mass to the calculated exact mass (254.0259).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the [C₆H₄Cl]⁺ and [C₆H₃F₂CHO]⁺ moieties.

Loss of chlorine and fluorine radicals.

Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a chiral molecule like this compound, chromatographic techniques are not only vital for determining chemical purity but also for assessing its enantiomeric composition, which is often critical for its biological activity or material properties.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar hydroxyl group, its analysis by GC can be effectively achieved through derivatization. This process involves converting the polar -OH group into a less polar, more volatile ether or ester group.

Derivatization: A common approach is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis-trifluoroacetamide (MBTFA) reacts with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. nih.gov This derivatization significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. Another option is acylation, for instance, with trifluoroacetic anhydride (B1165640), to form a stable ester derivative. nih.gov

Quantitative Analysis: For quantitative analysis, a flame ionization detector (FID) is commonly employed due to its high sensitivity to organic compounds and a wide linear range. rsc.org By incorporating an internal standard into the sample, precise and accurate quantification of the derivatized this compound can be achieved. For enhanced selectivity, especially in complex matrices, a halogen-specific detector (XSD) can be utilized, which offers high specificity for halogenated compounds. nih.gov

Table 1: Illustrative GC-FID Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Oven Program | Initial temp 150°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Sample | TMS-derivatized this compound in a suitable solvent (e.g., dichloromethane) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and enantiomeric separation of non-volatile compounds like this compound. nih.gov

Purity Determination: Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the chemical purity of this compound. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with a wide range of polarities. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.

Enantiomeric Excess Determination: As this compound is a chiral compound, determining its enantiomeric excess (e.e.) is crucial. This is achieved using chiral HPLC. chiralpedia.com There are two main strategies for chiral separation by HPLC:

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with the two enantiomers, leading to different retention times. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for the separation of a wide range of chiral compounds, including benzhydrols. nih.gov

Indirect Method: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.comyoutube.com

The direct method using a CSP is generally preferred as it is less labor-intensive and avoids potential complications associated with the derivatization reaction. youtube.com

Table 2: Example HPLC Conditions for Chiral Separation of this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detector | UV at 220 nm |

| Sample | This compound dissolved in mobile phase |

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. shimadzu.com After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural confirmation. nih.gov This is particularly useful for identifying unknown impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for the analysis of non-volatile compounds. rsc.orgnih.gov The eluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS allows for the determination of the molecular weight of the parent compound and its impurities with high accuracy. rsc.org By using tandem mass spectrometry (LC-MS/MS), fragmentation of selected ions can be induced, providing further structural information that is invaluable for the characterization of novel compounds and the identification of metabolites or degradants. nih.gov Comprehensive metabolite profiling can be achieved through LC-MS/MS, which is crucial in drug development and related research. mdpi.com

Table 3: Summary of Hyphenated Techniques for this compound Analysis

| Technique | Sample Preparation | Information Obtained | Applications |

| GC-MS | Derivatization (e.g., silylation) required | Molecular ion and fragmentation pattern of volatile derivatives; structural elucidation. nih.gov | Identification of volatile impurities and by-products. |

| LC-MS | Direct analysis, minimal preparation | Molecular weight of the parent compound and non-volatile impurities. | Purity confirmation, impurity profiling, and stability studies. |

| LC-MS/MS | Direct analysis, minimal preparation | Structural information from fragmentation of selected ions; high sensitivity and selectivity. | Trace level impurity identification, metabolite studies. nih.gov |

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 ,4 Difluorobenzhydrol

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on 4-Chloro-3',4'-difluorobenzhydrol would involve optimizing the molecule's three-dimensional structure to find its lowest energy state (ground state). This process would yield crucial data such as bond lengths, bond angles, and dihedral angles between the substituted phenyl rings. Furthermore, DFT calculations would elucidate electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map. This information is vital for predicting the molecule's reactivity and intermolecular interactions.

For even greater accuracy, particularly for electronic properties, researchers often turn to ab initio methods. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without the empirical parameters found in some other methods. While computationally more demanding, they provide a higher level of theory and are used to benchmark results from less expensive methods like DFT. Such calculations would refine the geometric and electronic structure of this compound, providing a more precise understanding of its quantum mechanical nature.

Conformational Analysis and Energy Landscape Mapping

The two phenyl rings in this compound can rotate around the single bonds connecting them to the central carbinol carbon. This rotation gives rise to different spatial arrangements known as conformers, each with a specific potential energy. A conformational analysis would systematically map this potential energy surface, identifying the most stable low-energy conformers and the energy barriers that separate them. This is crucial for understanding which shapes the molecule is most likely to adopt and how flexible it is.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes a static picture, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. An MD simulation of this compound would model the movements of its atoms over nanoseconds or longer. This would reveal the dynamic nature of its conformational flexibility. Furthermore, by including solvent molecules (like water) in the simulation, MD can powerfully illustrate how the solvent influences the molecule's preferred shape and dynamic motions, providing a more realistic picture of its behavior in a solution.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model how this compound might participate in chemical reactions, such as its synthesis or degradation. This involves mapping the energetic pathway from reactants to products.

Without dedicated research studies performing these specific analyses on this compound, a detailed, data-driven article on its computational profile cannot be constructed at this time. The development of such a scientific record awaits future research focused on this specific molecule.

Prediction of Regioselectivity and Stereoselectivity

Currently, there are no published studies that computationally predict the regioselectivity or stereoselectivity of reactions involving this compound. Theoretical investigations into how the electronic and steric effects of the chloro and difluoro substituents would influence reaction outcomes have not been reported. Therefore, no data tables or detailed research findings on this topic can be presented.

Analysis of Non-Covalent Interactions and Intermolecular Forces

A detailed analysis of the non-covalent interactions and intermolecular forces specific to this compound is not available in the current scientific literature. Computational studies that would elucidate the nature and strength of potential hydrogen bonds, halogen bonds, or π-stacking interactions within the molecular structure of this compound have not been conducted or published. As a result, no data tables or specific research findings concerning its intermolecular forces can be provided.

Applications of 4 Chloro 3 ,4 Difluorobenzhydrol in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate in Medicinal Chemistry Building Blocks

Substituted benzhydrols are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. wikipedia.orgnih.gov The benzhydryl moiety is a key structural feature in various drug classes, including antihistamines (e.g., Diphenhydramine), anticonvulsants, and agents targeting the central nervous system. acs.org The specific halogenation pattern of 4-Chloro-3',4'-difluorobenzhydrol offers a unique combination of lipophilicity and metabolic stability, properties that are highly sought after in drug design.

The chlorine and fluorine substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. For instance, fluorine substitution is a common strategy to block metabolic oxidation sites and enhance binding affinity. The 3,4-difluoro substitution pattern on one of the phenyl rings, in particular, can modulate the electronic properties of the ring system, potentially leading to enhanced biological activity or selectivity. The 4-chloro substituent on the other ring provides another point for either steric interaction within a receptor binding pocket or as a handle for further synthetic modification.

Given this, this compound is a promising precursor for a variety of medicinal chemistry building blocks. Its derivatization could lead to novel compounds with potential applications as:

Antihistamines and Anticholinergics: By etherification of the hydroxyl group with amino alcohols, a common strategy in the synthesis of diphenhydramine (B27) analogues. acs.org

Calcium Channel Blockers: The related compound 4,4'-difluorobenzhydrol is a known intermediate in the synthesis of flotrenizine, a calcium channel blocker. google.com

Antifungal Agents: The core structure is related to azole antifungals, where the benzhydryl moiety is linked to a heterocyclic ring.

CNS Agents: The lipophilic nature of the halogenated benzhydryl scaffold makes it suitable for targeting receptors within the central nervous system.

Precursor in the Synthesis of Advanced Organic Materials

Benzophenone (B1666685) derivatives, which can be synthesized by the oxidation of benzhydrols, are widely used in the development of advanced organic materials. mdpi.com These materials find applications in organic light-emitting diodes (OLEDs), photopolymers, and as UV filters. The introduction of halogen atoms, particularly fluorine, into the benzophenone core can fine-tune the material's electronic and photophysical properties.

Oxidation of this compound would yield 4-Chloro-3',4'-difluorobenzophenone (B1302634). This molecule could serve as a key building block for:

OLED Host and Emitter Materials: The benzophenone core is a known triplet sensitizer. The specific halogenation pattern of this derivative could be exploited to modulate the triplet energy levels, making it a candidate for either a host material in phosphorescent OLEDs (PhOLEDs) or as a component of thermally activated delayed fluorescence (TADF) emitters. mdpi.com

High-Performance Polymers: The halogenated aromatic rings can enhance the thermal stability and flame-retardant properties of polymers. The benzophenone moiety can be incorporated into polymer backbones or as pendant groups to create materials with specific optical or mechanical properties.

UV-Absorbing Materials: Benzophenones are known for their ability to absorb UV radiation, making them useful as UV filters in sunscreens and for protecting materials from photodegradation. The halogen substituents could modify the absorption spectrum of the resulting benzophenone.

Derivatization Chemistry and Functionalization Strategies

The synthetic utility of this compound is rooted in the reactivity of its hydroxyl group and the halogenated aromatic rings.

Transformation of the Hydroxyl Group

The secondary alcohol functionality is a versatile handle for a variety of chemical transformations.

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Oxidation | PCC, PDC, Swern, Dess-Martin periodinane, NaOCl (bleach) wpmucdn.comresearchgate.net | 4-Chloro-3',4'-difluorobenzophenone | Precursor for organic materials, UV filters |

| Etherification | Williamson ether synthesis (e.g., NaH, alkyl halide), Mitsunobu reaction | Benzhydryl ethers | Medicinal chemistry (e.g., antihistamines) acs.org |

| Esterification | Acyl chlorides, carboxylic anhydrides, Steglich esterification | Benzhydryl esters | Prodrugs, fine chemicals |

| Substitution | Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃) | Halogenated diarylmethanes | Intermediates for further C-C bond formation |

The oxidation to the corresponding benzophenone is a key transformation, opening up access to the materials science applications mentioned previously. wpmucdn.comresearchgate.net Etherification and esterification reactions are standard procedures to generate a wide array of derivatives for biological screening. acs.org

Modification of the Halogenated Aromatic Rings

The chloro and fluoro substituents on the phenyl rings offer opportunities for more complex modifications, primarily through cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The 4-chloro substituent is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for building molecular complexity. While aryl fluorides are generally less reactive, under specific catalytic conditions, they can also participate in cross-coupling reactions. rsc.orgnih.govthieme-connect.com

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms, especially when positioned ortho or para to an electron-withdrawing group, can be susceptible to nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comlibretexts.org While the benzhydrol moiety itself is not strongly electron-withdrawing, the cumulative inductive effect of the halogens can activate the ring towards attack by strong nucleophiles. This provides a pathway to introduce a variety of functional groups, such as amines, alkoxides, and thiolates.

Chiral Pool and Chiral Auxiliary Applications in Asymmetric Synthesis

Chirality is a critical aspect of modern drug development. Chiral benzhydrols are valuable building blocks, and their synthesis in enantiomerically pure form is of significant interest.

Asymmetric Reduction: The most direct route to a chiral version of this compound would be the asymmetric reduction of the corresponding prochiral benzophenone. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation with chiral catalysts, such as those based on ruthenium or rhodium. acs.orgnih.gov These methods can provide access to either enantiomer of the benzhydrol with high enantioselectivity.

Chiral Auxiliary: Once resolved into its separate enantiomers, chiral this compound could potentially be used as a chiral auxiliary. researchgate.netnih.govwikipedia.orgresearchgate.netyoutube.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. The bulky and well-defined stereochemical environment provided by the chiral benzhydryl moiety could be effective in controlling the facial selectivity of reactions on an attached substrate.

Future Research Directions and Emerging Trends in 4 Chloro 3 ,4 Difluorobenzhydrol Chemistry

Development of Highly Efficient and Selective Catalytic Systems for Synthesis

The synthesis of diarylmethanols, including 4-Chloro-3',4'-difluorobenzhydrol, is a cornerstone of organic chemistry. Future research will undoubtedly focus on the development of more sophisticated catalytic systems that offer superior efficiency and selectivity. A significant area of interest lies in asymmetric synthesis, aiming to produce specific enantiomers of chiral diarylmethanols which often exhibit distinct biological activities. nih.govnih.gov

One promising avenue is the use of chiral phosphoramide (B1221513) ligands in catalytic asymmetric reactions. sioc-journal.cn For instance, thiophosphoramide synthesized from trans-1,2-cyclohexanediamine has shown potential as a catalyst for the addition of arylalkyl zincs to aromatic aldehydes, achieving high enantiomeric excess (ee) and yields. sioc-journal.cn Research is ongoing to optimize these catalyst systems, potentially by modifying the ligand structure to enhance catalytic activity and stereocontrol. The goal is to achieve high yields and enantioselectivities with lower catalyst loadings, making the process more economical and sustainable. nih.govsioc-journal.cn

Key research objectives in this area include:

Novel Ligand Design: Synthesizing and screening new chiral ligands to improve enantioselectivity and catalytic turnover numbers.

Catalyst Recycling: Developing methods for the convenient recycling and reuse of expensive chiral catalysts to improve process economics. sioc-journal.cn

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms to enable rational catalyst design and optimization.

Integration with Flow Chemistry and Automated Synthesis Platforms